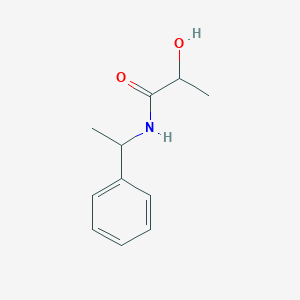![molecular formula C8H17N3O4 B14149958 3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol CAS No. 89078-16-0](/img/structure/B14149958.png)
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol is a complex organic compound characterized by the presence of both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol typically involves a multi-step process. One common method includes the reaction of 3-aminopropan-1-ol with nitroethene derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A simpler compound with similar functional groups but lacking the nitroethenyl moiety.
Bisoprolol: A beta-blocker with a similar structural framework but different functional groups and applications.
Uniqueness
3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol is unique due to its combination of amino, hydroxyl, and nitroethenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89078-16-0 |
|---|---|
Molecular Formula |
C8H17N3O4 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[[1-(3-hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol |
InChI |
InChI=1S/C8H17N3O4/c12-5-1-3-9-8(7-11(14)15)10-4-2-6-13/h7,9-10,12-13H,1-6H2 |
InChI Key |
PUBKVDWNLJVYQN-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=C[N+](=O)[O-])NCCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
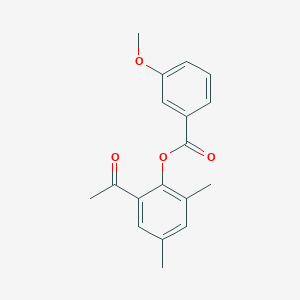
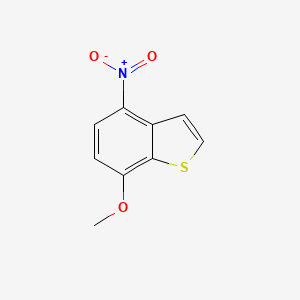
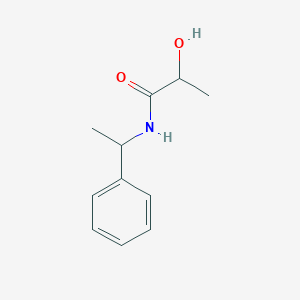
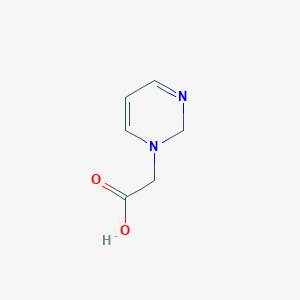
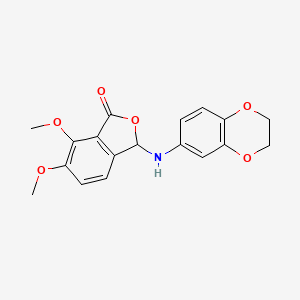
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
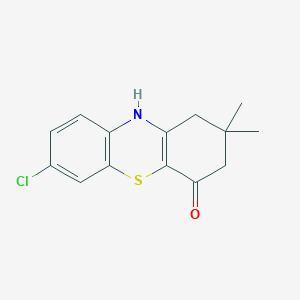
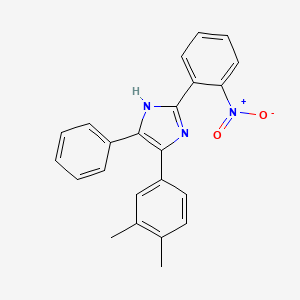

![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)

